molecular formula C17H16N6O3 B11929976 Methyltetrazine-Maleimide

Methyltetrazine-Maleimide

Cat. No.: B11929976
M. Wt: 352.3 g/mol
InChI Key: AAUGAKZFYRGQQB-UHFFFAOYSA-N
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Description

Methyltetrazine-Maleimide is a versatile compound widely used in bioorthogonal chemistry, particularly in the synthesis of antibody-drug conjugates (ADCs). It contains a methyltetrazine group and a maleimide group, which enable it to participate in click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA) with trans-cyclooctene (TCO) groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltetrazine-Maleimide can be synthesized through a multi-step process involving the functionalization of tetrazine and maleimide groups. The typical synthetic route involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Methyltetrazine-Maleimide primarily undergoes the following reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Methyltetrazine-Maleimide exerts its effects through the following mechanisms:

    iEDDA Reaction: The methyltetrazine group undergoes a cycloaddition reaction with TCO groups, forming a stable covalent bond. .

    Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups in proteins or peptides, forming stable thioether bonds.

Comparison with Similar Compounds

Methyltetrazine-Maleimide is unique due to its dual functionality, enabling both iEDDA and thiol-maleimide reactions. Similar compounds include:

This compound stands out due to its versatility and efficiency in bioorthogonal chemistry, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C17H16N6O3

Molecular Weight

352.3 g/mol

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C17H16N6O3/c1-11-19-21-17(22-20-11)13-4-2-12(3-5-13)10-18-14(24)8-9-23-15(25)6-7-16(23)26/h2-7H,8-10H2,1H3,(H,18,24)

InChI Key

AAUGAKZFYRGQQB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCN3C(=O)C=CC3=O

Origin of Product

United States

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